

An In-depth Technical Guide to 2-Isobutylpyrrolidine: Properties, Synthesis, and Potential Applications

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Compound of Interest

Compound Name: 2-Isobutylpyrrolidine

Cat. No.: B180006

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-isobutylpyrrolidine**. Due to the limited availability of experimental data for this specific compound in public literature, this guide combines established data with predicted values and information from closely related analogs to offer a thorough profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

2-Isobutylpyrrolidine is a saturated heterocyclic organic compound. Its structure consists of a five-membered pyrrolidine ring substituted with an isobutyl group at the 2-position.

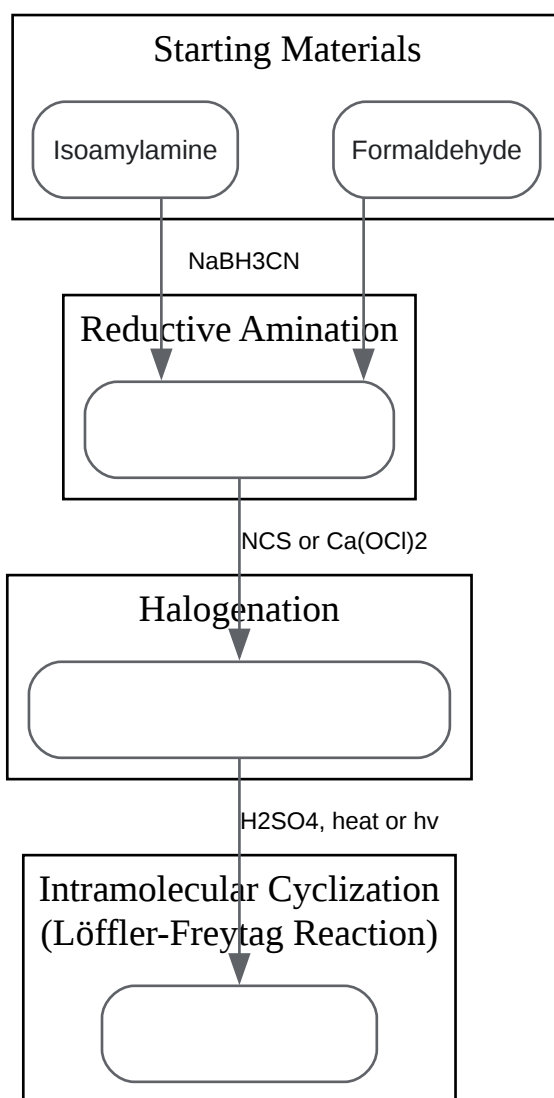
Property	Value	Source
Molecular Formula	C ₈ H ₁₇ N	[NIST[1]]
Molecular Weight	127.2273 g/mol	[NIST[1]]
Appearance	Colorless to pale yellow liquid (Predicted)	N/A
Boiling Point	162-164 °C (Predicted)	N/A
Melting Point	N/A	N/A
Density	0.845 g/cm ³ (Predicted)	N/A
Solubility	Sparsingly soluble in water; Soluble in organic solvents (Predicted)	N/A
CAS Number	138949-82-9	N/A

Note: "N/A" indicates that experimental data was not found in the searched literature. Predicted values are based on computational models and should be confirmed by experimental analysis.

Synthesis of 2-Isobutylpyrrolidine

A plausible and historically significant method for the synthesis of **2-isobutylpyrrolidine** is through the Löffler-Freytag reaction. This intramolecular cyclization of an N-haloamine is a classic method for preparing pyrrolidines.

A potential synthetic workflow is outlined below:



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Figure 1: Proposed synthesis of **2-Isobutylpyrrolidine**.

Experimental Protocol: Löffler-Freytag Reaction (General)

The following is a generalized experimental protocol for the Löffler-Freytag reaction, which can be adapted for the synthesis of **2-isobutylpyrrolidine**.

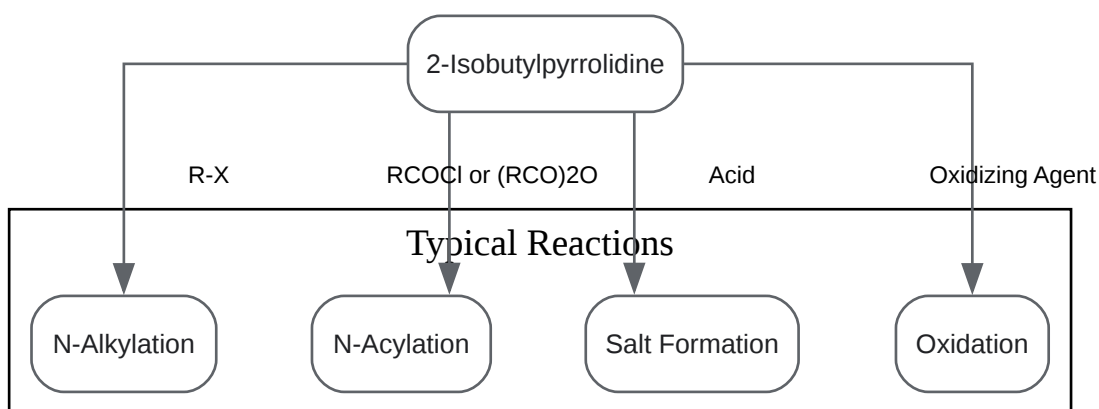
- Preparation of the N-haloamine: The secondary amine (e.g., N-methylisoamylamine) is dissolved in a suitable solvent, such as dichloromethane or carbon tetrachloride. The solution is cooled in an ice bath, and an N-halogenating agent, such as N-chlorosuccinimide

(NCS) or calcium hypochlorite, is added portion-wise with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure to yield the crude N-haloamine.

- **Cyclization:** The crude N-haloamine is dissolved in a strong acid, typically concentrated sulfuric acid, or a mixture of sulfuric acid and water. The solution is then heated or irradiated with UV light to initiate the intramolecular hydrogen atom transfer and subsequent cyclization. The reaction is typically heated for several hours.
- **Workup and Purification:** After cooling, the acidic reaction mixture is carefully neutralized with a base, such as sodium hydroxide solution, while cooling in an ice bath. The aqueous layer is then extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt, and the solvent is evaporated. The resulting crude **2-isobutylpyrrolidine** is then purified by fractional distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of **2-isobutylpyrrolidine** is primarily dictated by the secondary amine functionality within the pyrrolidine ring.



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References

- 1. mdpi.com [mdpi.com]
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